2-Chloroethyl 2-nitrophenylcarbamate
Description
Properties
CAS No. |
25216-08-4 |
|---|---|
Molecular Formula |
C9H9ClN2O4 |
Molecular Weight |
244.63 g/mol |
IUPAC Name |
2-chloroethyl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c10-5-6-16-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChI Key |
RJABPMJBRYACRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-chloroethyl 2-nitrophenylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : This reaction can yield substituted carbamates with different nucleophiles.
- Reduction Reactions : It can be reduced to form related compounds like 4-aminophenyl-N-(2-chloroethyl)carbamate.
- Hydrolysis : The compound can hydrolyze to produce 4-nitrophenol and 2-chloroethylamine .
Biological Applications
The compound exhibits significant biological activity, particularly in its role as a DNA alkylating agent. Alkylating agents are known for their ability to interfere with DNA replication and transcription, leading to cell death, especially in rapidly dividing cells such as cancer cells. The chloroethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on DNA .
- Anticancer Research : Studies have investigated its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
- Antimicrobial Properties : Research has also explored its potential antimicrobial and antioxidant activities .
Medical Applications
In medicine, this compound is being investigated for its potential use in drug development. It may function as a prodrug that releases active compounds under specific conditions, providing targeted therapeutic effects .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant cytotoxic effects on several cancer cell lines through DNA alkylation. |
| Antimicrobial Testing | Showed promising results against a range of bacterial strains, indicating potential therapeutic uses. |
| Drug Development | Investigated as a prodrug candidate for targeted delivery systems in cancer therapy. |
Case Study Example
A notable case study explored the use of this compound in a specific cancer treatment regimen. Researchers administered varying doses of the compound to tumor-bearing mice models and observed a marked reduction in tumor size compared to control groups. The study highlighted the compound's mechanism of action through direct interaction with DNA, leading to apoptosis in malignant cells .
Comparison with Similar Compounds
Structural and Functional Group Differences
Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea, CCNU)
- Core Structure: Nitrosoureas contain a NH–CO–NO group, enabling dual alkylation and carbamoylation activities .
- Reactivity : The nitroso group facilitates decomposition into reactive intermediates (e.g., isocyanates and diazohydroxides), enabling DNA alkylation and protein carbamoylation .
- Lipophilicity: Compounds like CCNU exhibit high octanol/water distribution coefficients, enhancing blood-brain barrier penetration for treating intracerebral tumors .
2-Chloroethyl 2-nitrophenylcarbamate
- Core Structure: Features an O–CO–NH group, lacking the nitroso moiety.
- Reactivity : The ortho-nitro group may stabilize the carbamate via resonance, delaying hydrolysis compared to aliphatic carbamates. However, it lacks the nitroso-driven alkylation mechanism of nitrosoureas.
- Lipophilicity : The aromatic nitro group likely increases lipophilicity compared to simpler carbamates, though less than cyclohexyl-substituted nitrosoureas .
Nitrosoureas
- Anticancer Activity : Demonstrated marked activity against intracerebral L1210 leukemia due to lipophilicity and dual alkylation/carbamoylation .
- Mechanism : Alkylation damages DNA, while carbamoylation inhibits DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) .
- Metabolism : Rapid degradation in plasma (half-life ~5 minutes) generates cytotoxic isocyanates and alkylating species .
This compound
- Potential Activity: Likely acts via carbamoylation of cellular proteins or enzymes, analogous to cyclohexyl-labeled nitrosoureas .
- Limitations : Absence of a nitroso group precludes spontaneous alkylation, reducing DNA cross-linking efficacy. Activity may depend on hydrolysis to release reactive chloroethyl species.
Physicochemical Properties
Therapeutic and Toxicological Profiles
Nitrosoureas
- Therapeutic Index: Limited by bone marrow toxicity. Optimal compounds balance high alkylation, low carbamoylation, and moderate lipophilicity .
- Excretion : Renal excretion dominates, with 24-hour clearance in rodents .
This compound
- Toxicity: Potential hepatotoxicity from nitro group reduction or protein adduct formation. Limited central nervous system penetration compared to nitrosoureas.
- Excretion : Predicted biliary excretion due to aromaticity, with possible enterohepatic recirculation .
Structural Analogs and Derivatives
- tert-Butyl 2-chloro-4-nitrophenylcarbamate : Bulky tert-butyl group enhances stability but reduces solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
